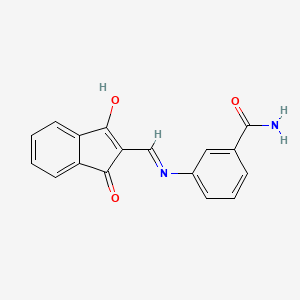
3-(((1,3-Dioxoindan-2-ylidene)methyl)amino)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(((1,3-Dioxoindan-2-ylidene)methyl)amino)benzamide (also known as 3-DIBM) is an organic compound that is used in a variety of scientific research applications. It is a white crystalline solid that has a melting point of 138-140 °C and a molecular weight of 272.33 g/mol. 3-DIBM is a versatile compound that is used in both organic and inorganic chemistry, and it is an important intermediate in the synthesis of many other compounds.
Applications De Recherche Scientifique
3-DIBM is used in a variety of scientific research applications. It has been used as a catalyst in a variety of reactions, including the synthesis of pharmaceuticals and other compounds. It has also been used in the synthesis of other compounds, such as amino acids, peptides, and carbohydrates. Additionally, 3-DIBM has been used in the synthesis of polymers, as well as in the synthesis of materials for use in nanotechnology.
Mécanisme D'action
The mechanism of action of 3-DIBM is not fully understood. However, it is known that it can act as a catalyst in the reaction of an alkyl halide with an amine in the presence of a base. This reaction results in the formation of an amide bond, which is a type of covalent bond. Additionally, 3-DIBM can act as a nucleophile in certain reaction, resulting in the formation of a new bond.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-DIBM are not well understood. However, it is known that it is a relatively non-toxic compound and it has been used in a variety of scientific research applications. Additionally, 3-DIBM has been used as a precursor for the synthesis of other compounds, such as pharmaceuticals.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 3-DIBM in laboratory experiments has a number of advantages. It is a relatively non-toxic compound and it is relatively easy to synthesize. Additionally, it can act as a catalyst in a variety of reactions, making it a useful tool in synthesizing other compounds. However, there are also some limitations to using 3-DIBM in laboratory experiments. For example, it is not a particularly stable compound and it can decompose over time. Additionally, it can be difficult to control the reaction conditions when using 3-DIBM, which can lead to inconsistent results.
Orientations Futures
There are a number of potential future directions for the use of 3-DIBM. For example, it could be used in the synthesis of more complex compounds, such as peptides and carbohydrates. Additionally, it could be used as a catalyst in the synthesis of pharmaceuticals. Furthermore, it could be used in the synthesis of materials for use in nanotechnology. Finally, it could be used in the synthesis of polymers, which could be used in a variety of applications.
Méthodes De Synthèse
3-DIBM can be synthesized through a variety of methods, including the use of a Wittig reaction. In this reaction, a phosphonium salt is reacted with an aldehyde or ketone in the presence of a base to produce an alkene. The alkene can then be reacted with an amine to produce 3-DIBM. Another method for synthesizing 3-DIBM involves the reaction of an alkyl halide with an amine in the presence of a base.
Propriétés
IUPAC Name |
3-[(1-hydroxy-3-oxoinden-2-yl)methylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O3/c18-17(22)10-4-3-5-11(8-10)19-9-14-15(20)12-6-1-2-7-13(12)16(14)21/h1-9,20H,(H2,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMRKJXUNOQSWOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C2=O)C=NC3=CC=CC(=C3)C(=O)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

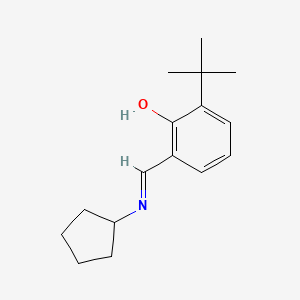
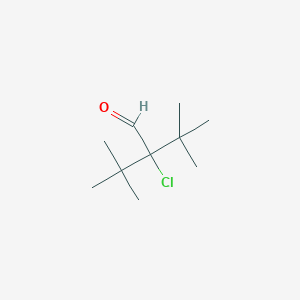

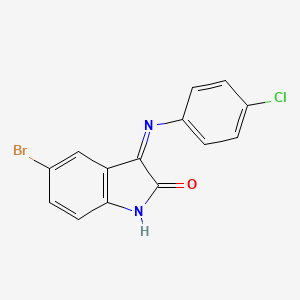



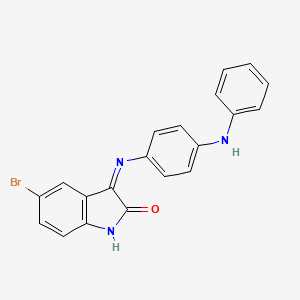

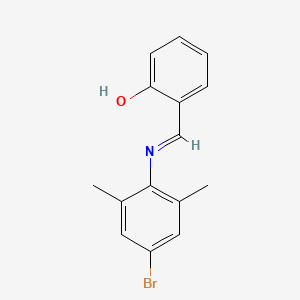

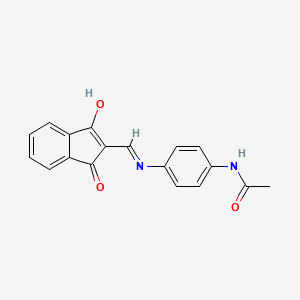
![N-[4-Hydroxy-6-(methoxymethyl)pyrimidin-2-yl]acetamide](/img/structure/B6300453.png)
